molecular formula C15H11I3O4 B1211776 Thyropropic acid CAS No. 51-26-3

Thyropropic acid

Numéro de catalogue B1211776
Numéro CAS: 51-26-3
Poids moléculaire: 635.96 g/mol
Clé InChI: VRORTNGXAKZJML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thyropropic acid, also known as 3,5,3'-triiodothyropropionic acid (T3P), is a derivative related to thyroid hormones. It is studied for its unique structure-activity relationships, especially its molecular structure and potential biological activities. The interest in thyropropic acid stems from its deviation from other thyroid hormone analogues, suggesting distinct metabolic and activity control mechanisms compared to other hormone metabolites (Cody, 1988).

Synthesis Analysis

The synthesis of thyropropic acid analogues involves advanced chemical procedures aimed at optimizing the molecule's biological activity. For instance, the synthesis and analysis of thyrotropin-releasing hormone (TRH) analogues have provided insights into structural variations and their effects on central nervous system activity, despite thyropropic acid's differing chemical identity. These synthesis efforts highlight the complex chemistry involved in creating analogues with potential therapeutic applications (Szirtes et al., 1986).

Molecular Structure Analysis

The crystal and molecular structures of thyropropic acid, determined through studies, reveal its unusual conformation. This deviation suggests that thyropropic acid's activity and metabolism could be distinct from other thyroid hormone analogues, with implications for its biological roles and potential therapeutic applications (Cody, 1988).

Chemical Reactions and Properties

While specific studies on thyropropic acid's chemical reactions and properties are limited, research on related compounds, such as thymidylate synthase inhibitors, provides a foundation for understanding the chemical behavior of thyroid hormone derivatives. These studies delve into the synthesis, biological evaluation, and structure-based design of inhibitors, offering a window into the complex chemical interactions and potential therapeutic targets of compounds like thyropropic acid (Webber et al., 1993).

Physical Properties Analysis

The physical properties of thyropropic acid, such as solubility, melting point, and crystalline structure, are crucial for its application and study. The crystallization of TRH, a related compound, as a tartrate, demonstrates the importance of understanding these physical properties for the purification, analysis, and application of thyroid hormone derivatives (Hatanaka et al., 1974).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are fundamental to the functionality and potential therapeutic use of thyropropic acid. Research into the synthesis and biological activity of TRH analogues offers insights into the chemical properties that influence biological activity, highlighting the complex interplay between chemical structure and biological function (Szirtes et al., 1986).

Applications De Recherche Scientifique

Receptor Affinity and Therapy for Thyroid Hormone Resistance

Thyropropic acid, specifically 3,5,3'-triiodothyropropionic acid (Triprop), shows promise in therapy for resistance to thyroid hormone. Research indicates that Triprop and its analogs have a higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) than T3, a naturally occurring thyroid hormone. This higher affinity could make these compounds effective in treating conditions like resistance to thyroid hormone, which is characterized by mutations in the TR beta 1 gene. Studies involving transient cotransfections with thyroid hormone receptors (TRs) in COS-1 cells have shown that Triprop can induce higher transcriptional activation compared to T3 in both wild-type and mutant TR beta 1s. This suggests that Triprop could have beneficial effects in patients with various mutations of TR beta 1, which are implicated in thyroid hormone resistance (Takeda, Suzuki, Liu, & Degroot, 1995).

Pharmacological Enhancements of Thyroid-Stimulating Hormone

In the realm of enhancing thyroid-stimulating hormone (TSH) therapies, carbohydrate-mediated polyethylene glycol conjugation of TSH has been explored to improve its pharmacological properties. This technique prolongs plasma half-life by preventing kidney filtration and potential carbohydrate-mediated clearance. The development of a long-acting recombinant human TSH (rhTSH) with improved pharmacokinetics and pharmacodynamics demonstrates the potential of this approach in enhancing patient convenience and reducing side effects associated with rapid serum TSH elevation. Such advancements could significantly impact the treatment and follow-up of thyroid cancer patients (Park et al., 2013).

Metabolic Effects on Cholesterol Levels

The influence of thyroactive compounds, including Triprop, on serum and liver cholesterol levels has been investigated. Studies in rats have demonstrated that Triprop can lower serum and liver cholesterol levels, highlighting its potential in managing cholesterol-related disorders. This research underscores the broader metabolic implications of thyroactive compounds beyond their primary thyroid-related functions (Kritchevsky, Moynihan, & Sachs, 1961).

Safety And Hazards

The specific safety and hazards related to Thyropropic acid are not available in the resources I have .

Propriétés

IUPAC Name

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRORTNGXAKZJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198998
Record name Thyropropic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thyropropic acid

CAS RN

51-26-3
Record name Triprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thyropropic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyropropic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYROPROPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thyropropic acid
Reactant of Route 2
Reactant of Route 2
Thyropropic acid
Reactant of Route 3
Reactant of Route 3
Thyropropic acid
Reactant of Route 4
Thyropropic acid
Reactant of Route 5
Thyropropic acid
Reactant of Route 6
Thyropropic acid

Citations

For This Compound
25
Citations
MMK Jayasekera, A Kendall, R Shammas… - Archives of Biochemistry …, 2000 - Elsevier
… , which are structurally related to the anticholesteremic thyropropic acid (7, Table I). Galardin … The thyropropic acid analogs discovered in the screen inhibit peptide deformylase in the low…
Number of citations: 51 www.sciencedirect.com
SN Shahani, SM Sharma, RD Ganatra… - Archives of …, 1967 - jamanetwork.com
… Middleworth7 that thyropropic acid localizes in … thyropropic acid. Otero8 had also shown that after a dose of radioactive iodine, scanning of liver is an index of amount of thyropropic acid …
Number of citations: 5 jamanetwork.com
T Hjort, UB Lauridsen, I Persson - Acta Medica Scandinavica, 1970 - Wiley Online Library
… , 30 with methylthiouracil (MTU), five with carbimazole, six with first MTU and later carbimazole, and five with various other preparations (thiocyanide, niethimazole and thyropropic acid). …
Number of citations: 9 onlinelibrary.wiley.com
K Aubart, M Zalacain - Progress in medicinal chemistry, 2006 - Elsevier
… Thyropropic acid analogues In 2000, Pfizer published a report of thyropropic acid derivatives as … Thyropropic acid analogues such as (18) inhibit E. coli PDF in the 1–20 μM range, but …
Number of citations: 36 www.sciencedirect.com
L Zilbermintz, W Leonardi, SH Tran, J Zozaya… - Scientific Reports, 2016 - nature.com
… Three other small molecule drugs, docusate sodium, thyropropic acid, candesartan cilexetil, successfully inhibited the LF proteolytic reaction and were of various structures (Table 2). …
Number of citations: 6 www.nature.com
Z Yuan, J Trias, RJ White - Drug Discovery Today, 2001 - Elsevier
… Of these different classes of PDF inhibitors, only biaryl acid and the recently published thyropropic-acid derivatives 35 do not fit the generic inhibitor structure shown in Fig. 3. Although …
Number of citations: 157 www.sciencedirect.com
C Apfel, DW Banner, D Bur, M Dietz… - Journal of medicinal …, 2001 - ACS Publications
… the naturally occurring antibacterial hydroxamate actinonin, 15-18 the angiotensin II receptor antagonists from the biphenyl tetrazole class, 19 and the anticholesteremic thyropropic acid…
Number of citations: 61 pubs.acs.org
EMF Muri, MJ Nieto, RD Sindelar… - Current Medicinal …, 2002 - ingentaconnect.com
… ], the naturally occurring antibacterial hydroxamate, actinonin, the angiotensin II receptor antagonists from the biphenyl tetrazole class, [143] and the anticholes-teremic thyropropic acid […
Number of citations: 307 www.ingentaconnect.com
MT Llacer, J Gálvez, R Garcia-Domenech… - Internet Electron J …, 2006 - biochempress.com
Motivation. The main goal of the present work is selecting new cytostatic lead compounds through molecular topology. This is particularly interesting since the finding of new therapeutic …
Number of citations: 5 biochempress.com
A Boularot, C Giglione, I Artaud… - Current Opinion in …, 2004 - researchgate.net
… By screening a chemical library, Pfizer [43] and GlaxoSmithKline [204] have also identified thyropropic acid derivatives 11 and 12 (Figure 1) as potent … Thyropropic acid derivatives …
Number of citations: 35 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.